4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
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Overview
Description
4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid is a synthetic organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyridone ring substituted with a hydroxy group, a methyl group, and a butanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid typically involves the following steps:
Formation of the Pyridone Ring: The pyridone ring can be synthesized through a condensation reaction between an appropriate β-keto ester and an amine.
Substitution Reactions: The hydroxy and methyl groups can be introduced through selective substitution reactions.
Attachment of the Butanoic Acid Side Chain: The butanoic acid side chain can be attached via an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The pyridone ring can be reduced to a pyridine ring under certain conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of 4-(4-oxo-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
Reduction: Formation of 4-(4-hydroxy-6-methylpyridin-1(2H)-yl)butanoic acid
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid would depend on its specific biological target. Generally, compounds with a pyridone ring can interact with enzymes or receptors, modulating their activity. The hydroxy and methyl groups may enhance binding affinity, while the butanoic acid side chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxopyridine: Lacks the butanoic acid side chain and methyl group.
6-methyl-2-oxopyridine: Lacks the hydroxy group and butanoic acid side chain.
4-(4-hydroxy-2-oxopyridin-1(2H)-yl)butanoic acid: Lacks the methyl group.
Uniqueness
4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the hydroxy, methyl, and butanoic acid groups can influence its reactivity, solubility, and potential interactions with biological targets.
Properties
IUPAC Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-5-8(12)6-9(13)11(7)4-2-3-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSTJVDAMNUSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715875 |
Source
|
Record name | 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685862-22-0 |
Source
|
Record name | 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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